molecular formula C12H17NO4 B14162140 2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid

2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid

Cat. No.: B14162140
M. Wt: 239.27 g/mol
InChI Key: VOUNXUPUQUYGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid is a chiral amino acid derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a butyric acid backbone substituted with an amino group and a 2,4-dimethoxyphenyl moiety, a structure that serves as a valuable building block for the synthesis of more complex molecules. Researchers can utilize this compound as a key intermediate in the development of active pharmaceutical ingredients (APIs). Literature indicates that related 2-oxo-4-phenylbutanoic acid structures are common substrates for producing precursors to angiotensin-converting enzyme (ACE) inhibitors, a major class of antihypertensive drugs . Furthermore, structural analogs of amino acids, particularly those with aromatic methoxy substitutions, are being investigated for their potential biological activities. For instance, recent scientific studies highlight the role of aspartic acid derivatives in pioneering research for novel anti-liver fibrosis agents, underscoring the research value of modified amino acids in exploring new therapeutic pathways . The dimethoxyphenyl group may influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a subject of interest in structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-9-5-3-8(11(7-9)17-2)4-6-10(13)12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15)

InChI Key

VOUNXUPUQUYGLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC(C(=O)O)N)OC

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis

Core Reaction Mechanism

The Grignard reagent approach, adapted from ethyl 2-oxo-4-phenylbutyrate synthesis, involves two stages:

  • Grignard Reagent Formation : β-Bromoethyl-2,4-dimethoxybenzene reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours. The solvent system may include up to 25% thinner (e.g., tetrahydrofuran) to enhance reagent stability.
  • Addition to Diethyl Oxalate : The Grignard reagent reacts with diethyl oxalate at -30–50°C, forming a tetrahedral intermediate that hydrolyzes to the α-keto acid. Subsequent reductive amination introduces the amino group.
Key Conditions:
  • Solvent : MTBE-thinner mixtures improve yield (>80%) by minimizing Wurtz coupling side reactions.
  • Temperature Control : Low temperatures (-5–10°C) during diethyl oxalate addition prevent ketone overreduction.

Case Study: Optimized Protocol

A scaled-up synthesis (0.3 mol scale) achieved 82% yield using:

  • β-Bromoethyl-2,4-dimethoxybenzene (56.1 g)
  • MTBE (126 g) with 10% tetrahydrofuran
  • Diethyl oxalate (52.6 g) at -5–-10°C.

Halomethylation and Cyanation Pathway

Stepwise Functionalization

Inspired by 4-(2,5-dimethoxy-phenyl) derivatives, this route involves:

  • Halomethylation : 1,2,4-Trimethoxybenzene reacts with formaldehyde and hydrogen bromide to form 2-(bromomethyl)-1,4-dimethoxybenzene.
  • Cyanation : Potassium cyanide substitution yields 2-(2,4-dimethoxyphenyl)acetonitrile.
  • Chain Elongation : Alkylation with ethyl bromoacetate extends the carbon chain.
  • Hydrolysis and Amination : Acidic hydrolysis produces the keto acid, followed by amination via the Strecker synthesis.
Yield Considerations:
  • Halomethylation: 65–70% (due to competing dihalogenation).
  • Cyanation: 85% efficiency in DMF at 80°C.

Reductive Amination of Keto Acid Intermediates

Keto Acid Synthesis

4-(2,4-Dimethoxyphenyl)-2-oxobutyric acid serves as the precursor, synthesized via:

  • Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with succinic anhydride.
  • Selective oxidation of the γ-hydroxyl group using CrO₃.

Amination Strategies

  • Catalytic Hydrogenation : NH₃ and H₂ over Raney nickel at 50–100°C (yield: 75–80%).
  • Leuckart Reaction : Formamide and formic acid at 150°C (yield: 68%).
Stereochemical Control:

Chiral auxiliaries (e.g., L-proline) enable enantioselective synthesis, critical for neuropharmacological applications.

Enzymatic Resolution of Racemic Mixtures

Acylase-Mediated Hydrolysis

Adapted from (S)-2-aminobutyric acid production, the process involves:

  • Racemic N-Acylation : Protect the amino group as N-benzoyl or N-phthaloyl.
  • Enzyme Selection : Acylases from Thermococcus litoralis or Aspergillus melleus hydrolyze the L-enantiomer selectively (>95% ee).
  • Acid Hydrolysis : Remove protecting groups under acidic conditions.
Process Metrics:
  • Conversion: 48–52% (theoretical maximum for kinetic resolution).
  • Purity: 99% after recrystallization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Grignard Reaction 82 95 120 Industrial
Halomethylation 58 90 240 Lab-scale
Reductive Amination 75 98 180 Pilot-scale
Enzymatic Resolution 50 99 320 Lab-scale

Key Findings :

  • Grignard methods dominate industrial production due to cost-efficiency and high yields.
  • Enzymatic routes are preferred for enantiopure APIs despite higher costs.
  • Reductive amination balances yield and purity but requires stringent oxidation control.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type: Phosphorus-Containing Groups

Glufosinate (2-Amino-4-[hydroxy(methyl)phosphinoyl]butyric acid)
  • Molecular Formula: C₅H₁₂NO₄P
  • Molecular Weight : 181.0 (acid); 198.0 (ammonium salt)
  • Applications: Non-selective herbicide acting via glutamine synthetase inhibition. Its phosphinoyl group enhances stability and bioavailability compared to non-phosphorylated analogs.
  • Key Difference : The phosphorus-containing group in Glufosinate introduces herbicidal activity, absent in the dimethoxy-phenyl derivative.
2-Amino-4-phosphonobutyric acid (AP4)
  • Role : Metabotropic glutamate receptor (mGluR) agonist .
  • Key Difference : The phosphonate group in AP4 enables receptor binding, while the dimethoxy-phenyl group may favor aromatic interactions (e.g., with neurotransmitter receptors).

Substituent Type: Sulfur/Selenium-Containing Groups

DL-Methionine (2-Amino-4-(methylthio)butyric acid)
  • Molecular Formula: C₅H₁₁NO₂S
  • Molecular Weight : 149.21 g/mol
  • Applications: Essential amino acid critical in protein synthesis and methylation pathways.
  • Key Difference : The methylthio group in Methionine contributes to sulfur metabolism, whereas the dimethoxy-phenyl group may alter metabolic pathways or receptor specificity.
Selenoethionine (2-Amino-4-(ethylseleno)butanoic acid)
  • Molecular Formula: C₆H₁₂NO₂Se
  • Applications : Selenium analog of methionine, used in biochemical studies .
  • Key Difference : Selenium’s larger atomic radius and redox activity differentiate its biochemical behavior from the dimethoxy-phenyl derivative.

Substituent Type: Aromatic/Heterocyclic Groups

2-Amino-4-(2,6-dichloro-phenyl)-butyric acid
  • Structure : Dichlorophenyl substituent at position 4.
  • Key Difference : Chlorine atoms increase electronegativity and steric hindrance compared to methoxy groups.
homoAMPA (2-Amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid)
  • Role : Glutamate receptor agonist with modified selectivity due to the isoxazole ring .

Substituent Type: Carbamoyl Groups

Theanine (2-Amino-4-(ethylcarbamoyl)butyric acid)
  • Role : Found in tea leaves; correlates with nitrogen content and taste quality .
  • Key Difference : The ethylcarbamoyl group in Theanine enhances water solubility, whereas the dimethoxy-phenyl group likely reduces it.

Data Table: Structural and Functional Comparison

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid 2,4-Dimethoxyphenyl C₁₂H₁₇NO₄* ~251.27 (calculated) Research (speculative: receptor modulation)
Glufosinate Hydroxymethylphosphinoyl C₅H₁₂NO₄P 181.0 Herbicide
DL-Methionine Methylthio C₅H₁₁NO₂S 149.21 Essential amino acid
Selenoethionine Ethylseleno C₆H₁₂NO₂Se 212.12 Biochemical studies
Theanine Ethylcarbamoyl C₇H₁₄N₂O₃ 174.20 Tea quality marker
2-Amino-4-(2,6-dichloro-phenyl)-butyric acid 2,6-Dichlorophenyl C₁₀H₁₁Cl₂NO₂ 248.11 Bioactive research

*Calculated based on structural similarity.

Research Findings and Implications

  • Glufosinate: Demonstrated herbicidal efficacy due to phosphinoyl group’s interaction with plant glutamine synthetase .
  • Theanine : Correlates with nitrogen content in tea, influencing taste and harvest timing .
  • DL-Methionine : Critical in animal feed for sulfur metabolism; methylthio group’s role in methylation is well-documented .
  • Structural Trends: Aromatic substituents (e.g., dimethoxy-phenyl, dichlorophenyl) may enhance lipophilicity and CNS penetration, while polar groups (e.g., carbamoyl, phosphinoyl) improve water solubility or target specificity.

Biological Activity

2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that demonstrate its impact on various biological systems.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a dimethoxy-substituted phenyl moiety. Its chemical formula is C12H17NO4C_{12}H_{17}NO_4, and it exhibits properties typical of amino acids, including solubility in polar solvents.

Research indicates that this compound interacts with specific molecular targets within biological systems. The mechanism of action may involve:

  • Receptor Binding : The dimethoxy group enhances the compound's ability to bind to various receptors, potentially modulating their activity.
  • Enzyme Interaction : Studies suggest that this compound can influence enzyme activities, affecting metabolic pathways crucial for cell function .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example, it has been shown to inhibit the growth of HCT-116 and HeLa cells with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Neuroprotective Potential

The compound has also been investigated for its neuroprotective properties. It acts as an inhibitor of kynureninase and kynurenine-3-hydroxylase, enzymes involved in the kynurenine pathway, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This inhibition may help mitigate neurodegeneration by altering neurotransmitter levels.

Case Studies

StudyFindings
Study 1 : Antiproliferative Activity Evaluated effects on HCT-116 and HeLa cells.Demonstrated significant inhibition of cell growth with potential therapeutic implications.
Study 2 : Neuroprotective Effects Investigated inhibition of kynureninase.Suggests potential for treating neurodegenerative diseases through modulation of metabolic pathways.
Study 3 : Enzyme InteractionExplored interaction with metabolic enzymes.Highlights the importance of structural modifications for enhancing biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.